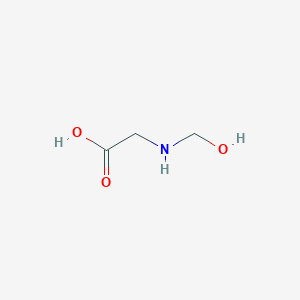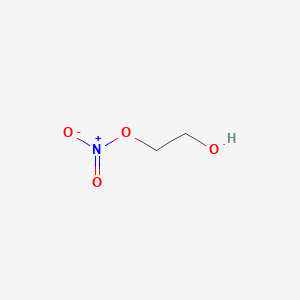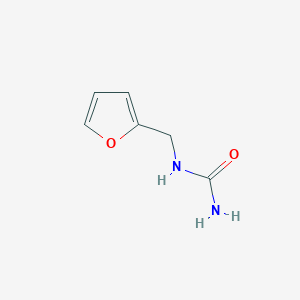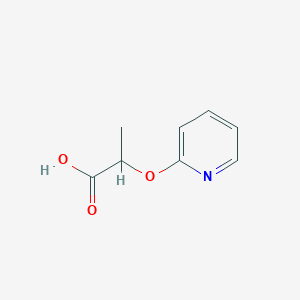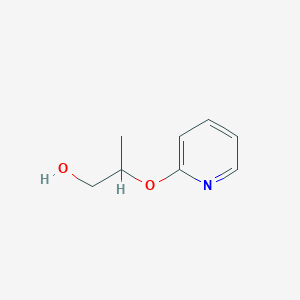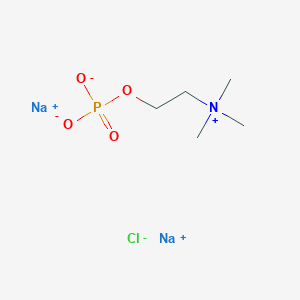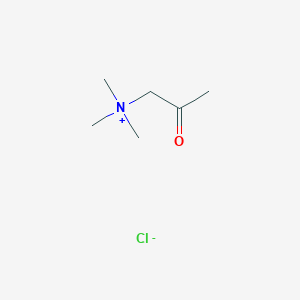
Trimethyl(2-oxopropyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-oxopropyl)azanium chloride is not directly discussed in the provided papers. However, the papers do discuss various organic compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of related compounds. For instance, the synthesis of complex organic compounds with multiple functional groups and their interactions with other chemicals is a common theme .
Synthesis Analysis
The synthesis of organic compounds with nitrogen and phosphorus centers is highlighted in the papers. For example, a two-step synthesis process is used to create a reactive ylid of trivalent phosphorus, which can be further oxidized or react with methanol to form different derivatives . Another paper describes the synthesis of a tertiary alkyl oxonium salt, which is notable for its resistance to solvolysis and its ability to undergo S(N)2 reactions at a tertiary carbon center . These synthesis methods and the stability of the resulting compounds could be relevant when considering the synthesis of Trimethyl(2-oxopropyl)azanium chloride.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The paper on the dication with different counter-anions provides detailed information on the crystalline structure, stabilized by a network of hydrogen bonds and charge-assisted intermolecular interactions . This information is valuable for predicting how Trimethyl(2-oxopropyl)azanium chloride might interact with other molecules and ions in a solid-state environment.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the oxidation of phosphorus ylids , the substitution reactions of tertiary alkyl oxonium salts with nucleophiles , and the reactions of organosilicon compounds with organocopper compounds and carbonyl compounds . These reactions demonstrate the reactivity of different functional groups and the influence of molecular structure on reaction pathways, which is relevant for understanding the chemical behavior of Trimethyl(2-oxopropyl)azanium chloride.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of Trimethyl(2-oxopropyl)azanium chloride, they do provide insights into the properties of similar compounds. For example, the resistance to solvolysis and the formation of stable crystalline structures are physical and chemical properties that could be considered when analyzing Trimethyl(2-oxopropyl)azanium chloride. The intermolecular interactions and the stability of various organic salts in different environments are also discussed, which can inform the understanding of the compound's behavior under various conditions.
Propriétés
IUPAC Name |
trimethyl(2-oxopropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQEKRZRYAIDV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637545 |
Source


|
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-oxopropyl)azanium chloride | |
CAS RN |
54541-46-7 |
Source


|
| Record name | NSC83556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-oxopropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




